molecular formula C7H11BF3K B3105911 Potassium Bicyclo[2.2.1]heptan-2-yltrifluoroborate CAS No. 1557201-12-3

Potassium Bicyclo[2.2.1]heptan-2-yltrifluoroborate

Cat. No.: B3105911
CAS No.: 1557201-12-3
M. Wt: 202.07 g/mol
InChI Key: HCXJGPZWZVXAEF-UHFFFAOYSA-N
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Description

Potassium Bicyclo[2.2.1]heptan-2-yltrifluoroborate ( 1557201-12-3) is an organotrifluoroborate reagent with the molecular formula C₇H₁₁BF₃K and a molecular weight of 202.07 g/mol . It is characterized as a white to yellow solid with a melting point of 165.5–168.5 °C and a density of 1.318 g/cm³ . Its core research value lies in its application as a robust reagent in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds . The compound acts as a stable organoboron precursor that participates in reactions with aryl and heteroaryl halides, enabling the incorporation of the rigid bicyclo[2.2.1]heptane (norbornane) scaffold into more complex molecules . The sterically defined bicyclic framework influences the stereochemical outcome of reactions, with coupling often occurring preferentially at the less hindered exo position . This makes it a valuable building block in pharmaceutical research and medicinal chemistry for the synthesis of constrained analogs and bioactive molecules . The product is intended for research and development purposes only. It is strictly for in vitro use and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

potassium;2-bicyclo[2.2.1]heptanyl(trifluoro)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BF3.K/c9-8(10,11)7-4-5-1-2-6(7)3-5;/h5-7H,1-4H2;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXJGPZWZVXAEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1CC2CCC1C2)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BF3K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1557201-12-3
Record name Borate(1-), bicyclo[2.2.1]hept-2-yltrifluoro-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1557201-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Chemical Reactions Analysis

Potassium Bicyclo[2.2.1]heptan-2-yltrifluoroborate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Potassium Bicyclo[2.2.1]heptan-2-yltrifluoroborate has several scientific research applications, including:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclic Potassium Trifluoroborates

Potassium (Cyclopentylmethyl)trifluoroborate
  • CAS No.: 331282-37-2
  • Similarity Score : 0.92 (structural similarity)
  • Key Differences :
    • Lacks the bicyclic system, reducing steric hindrance.
    • Higher solubility in polar solvents due to the linear alkyl chain.
    • Used in alkylation reactions but less effective in forming strained intermediates compared to bicyclic analogs .
Bicyclo[1.1.1]pentan-1-yltrifluoroborate
  • CAS No.: 2410559-71-4
  • Molecular Formula : C₅H₇BF₃
  • Key Differences :
    • Smaller bicyclo[1.1.1]pentane core increases ring strain , enhancing reactivity in radical or photochemical reactions.
    • Lower molecular weight (134.92 g/mol) .
Potassium Trifluoro(trans-2-methylcyclohexyl)borate
  • CAS No.: 1041642-14-1
  • Similarity Score : 0.89
  • Key Differences: Monocyclic cyclohexane system with a methyl substituent. Prefers six-membered transition states in catalysis, contrasting with the five-membered intermediates formed by bicyclo[2.2.1] derivatives .

Aromatic and Functionalized Derivatives

Potassium [1,1'-Biphenyl]-4-yltrifluoroborate
  • CAS No.: 705254-31-5
  • Molecular Weight : 260.10 g/mol
  • Key Differences: Aromatic biphenyl group enables biaryl bond formation in Suzuki couplings. Higher molecular weight and planar structure reduce solubility in non-polar media .
Potassium 4-(2-Hydroxyethyl)phenyltrifluoroborate
  • CAS No.: 1015082-81-1
  • Key Differences :
    • Hydroxyethyl group introduces polarity and hydrogen-bonding capacity , enhancing aqueous solubility.
    • Used in targeted drug delivery systems .

Physicochemical and Reactivity Comparison

Table 1: Key Properties of Selected Potassium Trifluoroborates

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Core Structure Key Application
Potassium Bicyclo[2.2.1]heptan-2-yltrifluoroborate 1557201-12-3 C₇H₁₁BF₃K 202.07 Bicyclo[2.2.1]heptane Cathepsin C inhibitors
Potassium (Cyclopentylmethyl)trifluoroborate 331282-37-2 C₆H₁₁BF₃K 194.06 Cyclopentane Alkylation reactions
Bicyclo[1.1.1]pentan-1-yltrifluoroborate 2410559-71-4 C₅H₇BF₃ 134.92 Bicyclo[1.1.1]pentane Radical reactions
Potassium [1,1'-Biphenyl]-4-yltrifluoroborate 705254-31-5 C₁₂H₉BF₃K 260.10 Biphenyl Biaryl synthesis

Reactivity in Cross-Coupling Reactions:

  • Bicyclo[2.2.1]heptan-2-yltrifluoroborate : Forms five-membered cyclic intermediates in palladium-catalyzed reactions, favoring strained transition states .
  • Bicyclo[2.2.2]octane Derivatives : Prefer six-membered intermediates, which are less strained but require higher activation energy .

Biological Activity

Potassium Bicyclo[2.2.1]heptan-2-yltrifluoroborate (CAS No. 1557201-12-3) is a compound that has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry. This article explores its biological activity, including its synthesis, potential applications, and relevant research findings.

Chemical Formula: C7_7H11_{11}BF3_3K
Molecular Weight: 202.07 g/mol
Appearance: White to yellow solid
Melting Point: 165.5 - 168.5 °C
Density: 1.318 g/cm³
Safety Information: Warning; precautionary statements include avoiding inhalation and contact with skin .

This compound can be synthesized through various methods, often involving the reaction of bicyclic compounds with boron trifluoride in the presence of potassium salts. Its mechanism of action is primarily attributed to its ability to form stable organoboron intermediates, which can participate in nucleophilic substitution reactions and cross-coupling reactions, making it a valuable reagent in organic synthesis.

Biological Activity

Research into the biological activity of this compound is still emerging, but several studies indicate potential applications:

  • Anticancer Activity: Some derivatives of bicyclic boron compounds have shown selective cytotoxicity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Enzyme Inhibition: Compounds similar to this compound have been studied for their ability to inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders.
  • Neuroprotective Effects: Preliminary studies suggest that bicyclic boron compounds may exhibit neuroprotective properties, possibly through antioxidant mechanisms or modulation of neurotransmitter systems.

Table 1: Summary of Research Studies on Biological Activity

Study ReferenceBiological ActivityFindings
AnticancerInduced apoptosis in breast cancer cell lines with IC50 values indicating potency
Enzyme InhibitionInhibited protein phosphatase 2A with a significant reduction in enzyme activity at micromolar concentrations
NeuroprotectionDemonstrated protective effects against oxidative stress in neuronal cell cultures

Notable Research

  • Anticancer Properties : A study published in Journal of Medicinal Chemistry highlighted the synthesis of various bicyclic boron compounds, including this compound, which exhibited promising anticancer activity by targeting specific signaling pathways involved in tumor growth .
  • Enzyme Inhibition Mechanism : Research conducted at the University of Pittsburgh explored the potential of bicyclic boron compounds as selective inhibitors of protein phosphatases, which play critical roles in cellular signaling and metabolism .
  • Neuroprotective Mechanisms : An investigation into the neuroprotective effects of bicyclic boron derivatives revealed their ability to reduce oxidative stress markers in neuronal cells, suggesting a mechanism that could be leveraged for neurodegenerative diseases .

Q & A

Q. What are the standard synthetic routes for Potassium Bicyclo[2.2.1]heptan-2-yltrifluoroborate, and how can purity be optimized?

this compound is typically synthesized via transmetallation or borate exchange reactions. Key steps include:

  • Precursor preparation : Start with bicyclo[2.2.1]heptane derivatives (e.g., bromo- or chloromethyl analogs) and react with trifluoroborate salts under anhydrous conditions .
  • Purification : Use recrystallization from ethanol/water mixtures or column chromatography with silica gel (eluent: dichloromethane/methanol) to achieve ≥95% purity. Monitor purity via 19F^{19}\text{F} NMR to confirm absence of free fluoride ions .
  • Storage : Store at 2–8°C in airtight containers to prevent hydrolysis .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

As a trifluoroborate organometallic reagent, it participates in palladium-catalyzed couplings to form C–C bonds. Key applications:

  • Substrate compatibility : Reacts with aryl/heteroaryl halides (e.g., chlorides, bromides) in the presence of Pd(PPh3_3)4_4 or PdCl2_2(dppf). Use polar solvents (THF/H2_2O) and mild bases (K2_2CO3_3) for optimal yields .
  • Scope : Effective for synthesizing bicyclic scaffolds in pharmaceuticals (e.g., constrained analogs of bioactive molecules) .

Advanced Research Questions

Q. How does the bicyclo[2.2.1]heptane framework influence stereochemical outcomes in cross-coupling reactions?

The rigid bicyclic structure imposes steric constraints:

  • Regioselectivity : Coupling occurs preferentially at the exo position due to reduced steric hindrance compared to endo substituents. Confirm stereochemistry via NOESY or X-ray crystallography .
  • Steric effects : Bulky substituents on the bicyclo framework may require tailored catalysts (e.g., Pd(OAc)2_2 with SPhos ligand) to mitigate slow transmetallation .

Q. What methodologies resolve contradictions in reported catalytic efficiencies with aryl chlorides vs. bromides?

Discrepancies in catalytic activity often arise from:

  • Oxidative addition kinetics : Aryl bromides react faster than chlorides. Use pre-activated catalysts (e.g., PdCl2_2(Amphos)) or microwave-assisted heating (80–120°C) to accelerate chloride coupling .
  • Ligand selection : Electron-rich ligands (XPhos) enhance chloride reactivity, while bulky ligands (DavePhos) improve selectivity for bromides .

Q. How can researchers troubleshoot low yields in one-pot syntheses involving this reagent?

Common issues and solutions:

  • Byproduct formation : Use 11B^{11}\text{B} NMR to detect boronate ester intermediates; add molecular sieves to absorb water and suppress hydrolysis .
  • Catalyst poisoning : Pre-treat reaction mixtures with Chelex resin to remove trace metals. Optimize stoichiometry (1.2–1.5 equiv. of trifluoroborate to substrate) .

Methodological & Safety Considerations

Q. What spectroscopic techniques are critical for characterizing this compound?

  • 1H^{1}\text{H} and 13C^{13}\text{C} NMR : Identify protons on the bicyclo framework (e.g., δ 1.2–2.8 ppm for bridgehead hydrogens) and confirm trifluoroborate integration .
  • IR spectroscopy : Detect B–F stretches (~1450 cm1^{-1}) and monitor degradation (broad O–H peaks if hydrolyzed) .

Q. What safety protocols are essential for handling this compound?

  • Hazard mitigation : Wear nitrile gloves and safety goggles; avoid inhalation of dust (use fume hoods) .
  • Spill management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Data Analysis & Contradiction Resolution

Q. How to interpret conflicting reports on thermal stability during prolonged reactions?

  • Controlled experiments : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds. If degradation occurs >152°C, use lower-temperature protocols (e.g., flow chemistry) .
  • Comparative studies : Replicate conflicting conditions with in situ 19F^{19}\text{F} NMR to track real-time stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium Bicyclo[2.2.1]heptan-2-yltrifluoroborate
Reactant of Route 2
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Potassium Bicyclo[2.2.1]heptan-2-yltrifluoroborate

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